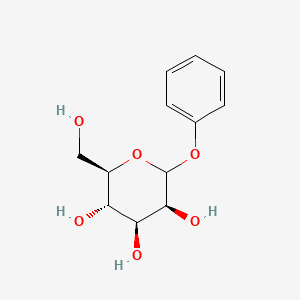

6-O-Benzyl D-Mannose

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O6 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12?/m1/s1 |

InChI Key |

NEZJDVYDSZTRFS-IKQSSVLVSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)OC2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

6 O Benzyl D Mannose As a Key Building Block in Complex Carbohydrate Synthesis

Construction of Oligosaccharide Structures

The synthesis of oligosaccharides requires precise control over the formation of glycosidic linkages, which connects monosaccharide units. 6-O-Benzyl D-mannose derivatives are instrumental in this process, serving as both glycosyl donors and acceptors to build the carbohydrate backbone.

The stereoselective formation of α- and β-mannosidic linkages is a formidable challenge in carbohydrate synthesis. Derivatives of this compound can be strategically employed to control the stereochemical outcome of glycosylation reactions.

When used as a glycosyl acceptor , the free hydroxyl groups (C2, C3, or C4) of a 6-O-benzyl mannoside can react with a glycosyl donor. The stereochemistry of the newly formed bond is primarily determined by the nature of the donor and the reaction conditions.

Conversely, this compound can be converted into a glycosyl donor by activating the anomeric carbon (C1). For instance, conversion to a glycosyl trichloroacetimidate or halide allows for reaction with a glycosyl acceptor. The presence of a participating protecting group at the C2 position can direct the formation of a 1,2-trans-glycosidic linkage (α-mannoside), while non-participating groups under specific conditions can favor the 1,2-cis linkage (β-mannoside).

| Role of Mannose Derivative | Reaction Type | Key Reagents | Typical Linkage Formed |

|---|---|---|---|

| Glycosyl Donor (with C2 participating group) | Trichloroacetimidate Glycosylation | TMSOTf (catalyst) | α-mannoside |

| Glycosyl Donor (with C2 non-participating group) | Halide-Promoted Glycosylation | Silver triflate | β-mannoside (under specific conditions) |

| Glycosyl Acceptor | Schmidt Glycosylation | Glycosyl trichloroacetimidate donor, TMSOTf | Depends on donor |

Branched glycans are common in nature and play crucial roles in biological recognition events. The synthesis of these structures requires building blocks that allow for the extension of the carbohydrate chain in multiple directions. A 6-O-benzyl mannose derivative, protected at the C1, C2, and C3 positions, for example, can serve as a branching point. The free C4 hydroxyl can be glycosylated, and subsequent removal of the C2 or C3 protecting group can open another site for chain extension, all while the C6 position remains blocked by the persistent benzyl (B1604629) group. This orthogonal protection strategy is essential for the stepwise and controlled assembly of branched oligosaccharides.

High-mannose-type glycans are a class of N-linked glycans crucial for protein folding and are targeted by broadly neutralizing antibodies against viruses like HIV. Their synthesis is a significant undertaking that relies on a convergent strategy, assembling smaller, pre-synthesized fragments.

A common strategy involves the coupling of a branched pentamannose glycosyl donor with a hexasaccharide acceptor that contains the core structure. The preparation of these elaborate building blocks necessitates a sophisticated use of protecting groups. The 6-O-benzyl group is valuable in these syntheses for its stability during the multiple steps required to build the fragments. It ensures that the C6 hydroxyl of a specific mannose residue does not interfere with glycosylations intended for other positions. Furthermore, chemoenzymatic methods, which use glycosidases to trim down a larger, chemically synthesized precursor, also rely on selectively protected building blocks in the initial chemical synthesis.

Glycoconjugate Synthesis Utilizing this compound Scaffolds

Glycoconjugates, such as glycoproteins and glycolipids, are vital for cellular communication and immune responses. The synthesis of these molecules involves the attachment of a custom-built glycan to a non-carbohydrate moiety. The synthetic glycan is often assembled using 6-O-benzyl mannose as a foundational unit, following the strategies outlined above.

Once the desired oligosaccharide is complete, the anomeric position is typically functionalized with a linker arm containing a reactive group (e.g., an amine, thiol, or azide). This linker facilitates the covalent attachment to a protein carrier, such as bovine serum albumin (BSA), or a lipid. The final step in the synthesis is global deprotection, which includes the hydrogenolysis of all benzyl ethers, including the one at the C6 position, to reveal the final glycoconjugate.

Preparation of Functionalized Mannose Derivatives as Research Probes

Beyond their role in building larger structures, derivatives of this compound are precursors to functionalized monosaccharides used as molecular probes to study carbohydrate-processing enzymes.

GDP-mannose dehydrogenase (GMD) is a critical enzyme in the biosynthetic pathway of alginate, an exopolysaccharide that is a major virulence factor for the bacterium Pseudomonas aeruginosa in cystic fibrosis patients. To probe the mechanism of this enzyme, researchers have designed and synthesized mannose derivatives modified at the C6 position.

A chemoenzymatic approach has been developed to access these molecular tools. The synthesis begins with a suitably protected mannose precursor, such as a thioglycoside with benzyl protecting groups on the hydroxyls. The C6 hydroxyl is then chemically converted into other functional groups. For instance, an Appel reaction can convert the hydroxyl to a halide (e.g., chloride), which can then be displaced by an azide to ultimately furnish a C6-amino group after reduction. Alternatively, the C6 hydroxyl can be substituted with a thioacetate group to install a C6-thiol.

Following the chemical modifications at C6, the protected sugar is converted to the glycosyl 1-phosphate. This transformation is often achieved using a MacDonald-type phosphorylation. In the final step, an enzyme, mannose pyrophosphorylase, is used to couple the synthesized C6-modified mannose 1-phosphate with GTP to generate the target GDP-sugar analogue. These probes, such as GDP 6-chloro-6-deoxy-ᴅ-mannose, can then be used to study the binding and catalytic mechanism of GMD.

| Target C6-Modification | Key Chemical Transformation(s) | Final Enzymatic Step |

|---|---|---|

| 6-amino-6-deoxy | Appel halogenation (C6-OH → C6-Cl), followed by azide substitution (C6-Cl → C6-N₃) and reduction. | Pyrophosphorylative coupling with GTP. |

| 6-chloro-6-deoxy | Appel halogenation (C6-OH → C6-Cl). | Pyrophosphorylative coupling with GTP. |

| 6-deoxy-6-thio | C6 substitution with thioacetate followed by deacetylation. | Pyrophosphorylative coupling with GTP. |

Precursors for Azido-Deoxy-Sugar Derivatives

The selective protection of the primary hydroxyl group at the C-6 position with a benzyl ether in 6-O-Benzyl-D-mannose provides a stable yet readily cleavable protecting group. This feature is instrumental in the synthesis of modified sugars, such as azido-deoxy derivatives, which are valuable intermediates for the introduction of amino functionalities or for use in bioorthogonal chemistry.

The conversion of 6-O-Benzyl-D-mannose derivatives to their 6-azido-6-deoxy counterparts is a key transformation in carbohydrate synthesis. A common strategy involves a two-step process starting from a suitably protected mannoside. The primary alcohol at the C-6 position is first converted to a good leaving group, often a sulfonate ester like a tosylate or mesylate. Subsequent nucleophilic substitution with an azide source, such as sodium azide (NaN₃), in a polar aprotic solvent like dimethylformamide (DMF) affords the desired 6-azido-6-deoxy-D-mannose derivative.

A notable synthesis of a 6-azido-6-deoxy-D-mannose derivative commences with a protected thioglycoside. The synthesis involves an initial Appel halogenation to convert the C-6 hydroxyl group to a bromide, followed by nucleophilic substitution with sodium azide to yield the 6-azido compound. beilstein-journals.org This transformation is a pivotal step in accessing these valuable synthetic intermediates.

Table 1: Synthesis of 6-Azido-6-deoxy-D-mannopyranoside Derivative beilstein-journals.org

| Step | Reactants | Reagents | Product | Yield |

| 1 | Phenyl 2,3,4-tri-O-benzyl-1-thio-α-D-mannopyranoside | CBr₄, PPh₃, DCM | Phenyl 2,3,4-tri-O-benzyl-6-bromo-6-deoxy-1-thio-α-D-mannopyranoside | 75% |

| 2 | Phenyl 2,3,4-tri-O-benzyl-6-bromo-6-deoxy-1-thio-α-D-mannopyranoside | NaN₃, DMF | Phenyl 2,3,4-tri-O-benzyl-6-azido-6-deoxy-1-thio-α-D-mannopyranoside | 64% |

Role in Stereoselective Glycosylation Reactions

The stereochemical outcome of a glycosylation reaction is highly dependent on a multitude of factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent system. The protecting groups on the glycosyl donor play a crucial role in influencing the reactivity and the stereoselectivity of the coupling. The 6-O-benzyl group in D-mannose donors, often in concert with other protecting groups, exerts significant control over the formation of the glycosidic linkage.

In the synthesis of β-mannosides, which is notoriously challenging due to the disfavored axial attack at the anomeric center, the use of a 4,6-O-benzylidene acetal (B89532) on the mannosyl donor has proven to be a highly effective strategy for directing β-selectivity. nih.gov While the 6-O-benzyl group itself does not form a rigid cyclic system like the benzylidene acetal, its steric and electronic properties can still influence the conformational equilibrium of the glycosyl donor and any reactive intermediates, thereby impacting the stereochemical course of the reaction.

Research has shown that the interplay of protecting groups at different positions on the mannose ring is critical. For instance, the combination of a 2,3-di-O-benzyl and a 4,6-O-benzylidene protecting group pattern on a mannosyl donor consistently leads to high β-selectivity in glycosylation reactions, regardless of the reactivity of the nucleophile. nih.gov In contrast, changing the protecting group at the 3-position from a benzyl ether to a carboxylate ester can reverse the stereoselectivity. nih.gov

The reactivity of the glycosyl acceptor also significantly influences the stereochemical outcome. A systematic study of glycosylation reactions with various acceptors has revealed that the nature and orientation of the functional groups flanking the acceptor's hydroxyl group play an essential role in its nucleophilicity and, consequently, the stereoselectivity of the glycosylation.

Table 2: Influence of Donor Protecting Groups on Mannosylation Stereoselectivity

| Mannosyl Donor Protecting Groups | Acceptor | Promoter/Conditions | Product | Stereoselectivity (α:β) | Reference |

| 2,3,4,6-tetra-O-benzyl | Various | NIS/AgOTf | α/β-mannosides | Varies | |

| 2,3-di-O-benzyl-4,6-O-benzylidene | Various | Tf₂O/Ph₂SO | β-mannosides | Predominantly β | nih.gov |

| 2,3,4,6-tetra-O-acetyl | 4-nitrophenol | ZnCl₂ | α-mannoside | Predominantly α | |

| 3,4,6-tri-O-benzyl | D-galactose-derived triflate | Cs₂CO₃ | β-mannoside | Exclusively β | umich.edu |

The strategic placement of a benzyl group at the C-6 position of D-mannose provides a versatile handle for chemists to orchestrate complex carbohydrate synthesis. Its role as a stable protecting group, a precursor for functional group transformations, and a modulator of stereoselectivity underscores the importance of 6-O-Benzyl-D-mannose as a key building block in the ongoing quest to synthesize and understand the vast and intricate world of glycans.

Mechanistic and Stereochemical Studies of Reactions Involving Benzylated D Mannose Derivatives

Investigation of Glycosylation Stereoselectivity

Glycosylation, the formation of a glycosidic bond, is a cornerstone of carbohydrate chemistry. The stereoselectivity of this reaction—whether the new bond forms with an alpha (α) or beta (β) configuration at the anomeric center (C-1)—is notoriously difficult to control. For mannose derivatives, achieving high selectivity is a significant challenge, and the choice of protecting groups is a key determining factor. nih.gov

The introduction of a 4,6-O-benzylidene acetal (B89532) to a mannosyl donor dramatically influences the stereochemical outcome of glycosylation, generally favoring the formation of the β-mannoside. rsc.orgnih.gov This strategy, pioneered by Crich and others, provides a powerful method for synthesizing the otherwise challenging 1,2-cis linkage found in β-mannosides. rsc.org The effect is attributed to the conformational rigidity imposed by the fused benzylidene ring system. chemrxiv.org This rigidity, combined with electronic effects, leads to what is known as a "disarmed" donor, meaning it is less reactive. chemrxiv.org

Mechanistic studies have shown that the reaction of a 4,6-O-benzylidene protected mannosyl donor, such as a thioglycoside, can proceed through an anomeric α-O-triflate intermediate when activated at low temperatures. rsc.org This covalent α-triflate is in equilibrium with a contact ion pair. rsc.org The bulky triflate counterion is believed to shield the α-face of the mannose ring, directing the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, resulting in high β-selectivity. rsc.org This contrasts with analogous glucose donors, where 4,6-O-benzylidene protection typically leads to α-glycosides. rsc.orgnih.gov The difference in outcome highlights the subtle interplay between the protecting group and the inherent stereochemistry of the sugar. nih.gov

| Mannosyl Donor Protecting Groups | Key Feature | Typical Stereochemical Outcome | Proposed Intermediate/Mechanism | Reference |

|---|---|---|---|---|

| 2,3-di-O-benzyl, 4,6-O-benzylidene | Benzylidene acetal present | Predominantly β-selective | In-situ formation of an α-glycosyl triflate; shields α-face | rsc.org |

| 2,3,4,6-tetra-O-benzyl | No benzylidene acetal | Often poor selectivity (mixture of α and β) | Formation of a more classical oxocarbenium ion | nih.gov |

| 2-O-acyl, 3,4,6-tri-O-benzyl | Participating group at C-2 | α-selective (via 1,2-trans addition) | Neighboring group participation via a dioxolenium ion | universiteitleiden.nlbeilstein-journals.org |

| 3-O-benzoyl, 2-O-benzyl, 4,6-O-benzylidene | C-3 acyl group present | Predominantly α-selective | Formation of a 1,3-dioxanium ion intermediate | chemrxiv.orgnih.gov |

While 4,6-O-benzylidene mannosyl donors with a non-participating group (like a benzyl (B1604629) ether) at C-2 typically yield β-glycosides, a dramatic reversal of selectivity to favor α-glycosides is observed when a participating acyl group, such as a benzoyl ester, is placed at the C-3 position. chemrxiv.orgresearchgate.net This phenomenon is explained by the formation of a covalent 1,3-dioxanium ion intermediate. chemrxiv.orgnih.govfigshare.com

Upon activation of the donor, the acyl group at C-3 attacks the anomeric center, forming a bicyclic dioxanium ion. chemrxiv.org This intermediate effectively locks the anomeric position and shields the β-face of the sugar. Consequently, the glycosyl acceptor can only attack from the α-face in an SN2-like reaction, leading to the exclusive formation of the α-mannoside product. chemrxiv.orgresearchgate.net Spectroscopic and computational studies have provided strong evidence for the existence of these mannosyl 1,3-dioxanium ions, confirming them as viable, product-forming intermediates. chemrxiv.orgnih.govfigshare.com Interestingly, the formation of analogous 1,3-dioxanium ions from similarly protected glucose donors is disfavored due to prohibitive steric interactions, explaining the different reaction outcomes between the two epimers. nih.govacs.org

Key considerations for mannose derivatives include:

C-2 Protecting Group : An acyl group at C-2 will participate to form a dioxolenium ion, reliably giving the 1,2-trans (α) product. beilstein-journals.org An ether group at C-2 is considered non-participating, opening the door for other effects to control selectivity. beilstein-journals.org

C-3 Protecting Group : As discussed, a C-3 acyl group in a 4,6-O-benzylidene-protected mannoside can lead to a 1,3-dioxanium ion and α-selectivity. chemrxiv.org A C-3 ether group does not participate in this way. researchgate.net

C-4 and C-6 Protecting Groups : The 4,6-O-benzylidene acetal is the most influential group in this context, promoting β-selectivity in the absence of C-3 acyl participation. rsc.org Replacing the benzylidene group with two benzyl ethers (e.g., in a 2,3,4,6-tetra-O-benzyl mannosyl donor) removes this strong directing effect, often leading to mixtures of anomers. nih.govnih.gov

The reactivity of the glycosyl acceptor also plays a critical role. Less reactive (more disarmed) acceptors can favor different mechanistic pathways than highly reactive ones, sometimes altering the stereochemical ratio. researchgate.netnih.govrsc.org Therefore, a comprehensive understanding of the donor's protecting group pattern, in conjunction with the acceptor's reactivity, is essential for predicting and controlling the reaction pathway. nih.govrsc.org

Exploration of Regioselectivity in Functionalization Reactions

Beyond glycosylation, the selective functionalization of a single hydroxyl group in a polyol system like mannose is a significant synthetic challenge. Benzyl ethers are commonly used as "permanent" protecting groups, leaving other positions available for transformation. Studies on partially benzylated substrates, such as those with a free hydroxyl group, are crucial for building complex carbohydrates.

Achieving regioselectivity in the acylation or alkylation of partially protected mannose derivatives often requires specific strategies, as the intrinsic reactivity of the different hydroxyl groups may not provide sufficient differentiation. rsc.org

Several methods have been developed to control regioselectivity:

Stannylene Acetal-Mediated Reactions : The use of dibutyltin (B87310) oxide to form a stannylene acetal between two adjacent hydroxyl groups (or a primary hydroxyl and another) can activate one position for selective acylation or alkylation. For instance, this method has been used to achieve selective 6-O-acylation on mannofuranoside derivatives. researchgate.net

Catalyst-Controlled Reactions : Organocatalysts, such as borinic acids or chiral phosphoric acids, can direct functionalization to a specific hydroxyl group through transient covalent bonding or non-covalent interactions. rsc.orgnih.govchemrxiv.org These methods can even be regiodivergent, where the choice of catalyst enantiomer dictates which hydroxyl in a diol is functionalized. chemrxiv.org

Reagent-Specific Effects : The choice of acylating or alkylating agent and base can influence the site of reaction. For example, benzoyl cyanide with DMAP has been shown to favor acylation of the axial hydroxyl in certain cis-1,2-diols. rsc.org In other cases, specific protecting groups can direct incoming reagents to adjacent positions. rsc.org

| Substrate | Reagents/Catalyst | Reaction | Position(s) Functionalized | Reference |

|---|---|---|---|---|

| Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside | Dibutyltin oxide, then Myristoyl chloride | Acylation | 6-O-myristoyl | researchgate.net |

| Methyl α-D-mannopyranoside | Benzoic anhydride, Tetrabutylammonium benzoate | Benzoylation | 3,6-di-O-benzoyl | rsc.org |

| Various D-mannose derived 2,3-diols | 2-methoxypropene, Chiral Phosphoric Acid (CPA) catalyst | Acetalization | C-2 or C-3 hydroxyl, depending on CPA enantiomer | chemrxiv.org |

| Peracetylated 6-deoxy-C-mannopyranoside | Boron trichloride (B1173362) (BCl3) | Deacetylation | Regioselective deacetylation at varied positions | acs.org |

Computational Chemistry Applications in Reaction Mechanism Elucidation

Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of carbohydrate reactions. researchgate.netresearchgate.net These methods allow for the study of transient species and transition states that are difficult or impossible to observe experimentally. nih.gov

In the context of benzylated mannose derivatives, computational studies have provided critical insights:

Validation of Intermediates : Calculations have been used to determine the structures and relative energies of proposed intermediates like glycosyl triflates and 1,3-dioxanium ions. chemrxiv.orgnih.govfigshare.com These studies have confirmed that the 1,3-dioxanium ion is a stable intermediate in the mannose series but not in the glucose series, providing a theoretical basis for the observed differences in reactivity. nih.govacs.org

Mapping Reaction Pathways : By calculating the potential energy surfaces for different reaction pathways (e.g., SN1-like vs. SN2-like), researchers can explain why a particular set of conditions or protecting groups leads to a specific stereochemical outcome. nih.govfigshare.com

Understanding Stereoelectronic Effects : Computational models help to dissect the electronic and steric/torsional effects that protecting groups like benzylidene acetals impose on the sugar ring, explaining their "disarming" nature and influence on stereoselectivity. chemrxiv.orgresearchgate.net

Enzyme Mechanism Studies : Homology modeling and molecular dynamics simulations are used to build models of enzyme-substrate complexes, such as human phosphomannose isomerase with its substrate, to investigate catalytic mechanisms like hydride transfer at a molecular level. nih.gov

The synergy between experimental results and computational analysis provides a powerful approach to unraveling the intricate details of glycosylation and functionalization reactions, paving the way for the development of more predictable and selective synthetic methods. nih.govacs.org

Advanced Methodologies for Characterization and Analysis in Benzylated Mannose Chemistry

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and structural integrity of carbohydrate intermediates. High-resolution NMR and mass spectrometry provide detailed atomic-level information and confirm molecular weight, respectively.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of benzylated mannose derivatives. nih.gov It provides detailed information on chemical shifts, scalar coupling constants, and multiplet patterns, which are essential for determining the constitution, configuration, and conformation of these molecules. nih.govacs.org Both ¹H and ¹³C NMR are routinely used to confirm the successful benzylation at the O-6 position and to ascertain the stereochemistry at the anomeric center (α or β). scispace.comdoi.org

In ¹H NMR spectra of 6-O-benzyl D-mannose and its derivatives, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.20–7.50 ppm. beilstein-journals.orgbeilstein-journals.org The anomeric proton (H-1) signal is particularly diagnostic; its chemical shift and the magnitude of the coupling constant to H-2 (³J(H1,H2)) can differentiate between α and β anomers. For instance, α-mannosides generally exhibit a smaller J-coupling compared to their β-counterparts. scispace.com The signals for the methylene (B1212753) protons of the benzyl group (PhCH₂) and the protons on the mannose ring provide further structural confirmation. nih.gov

¹³C NMR spectroscopy complements the proton data by providing chemical shifts for each carbon atom in the molecule. The anomeric carbon (C-1) resonates at a characteristic downfield position (typically δ 95-104 ppm), with its exact shift also being indicative of the anomeric configuration. scispace.comrsc.org The presence of the benzyl group is confirmed by signals corresponding to the aromatic carbons and the benzylic CH₂ carbon. rsc.org Advanced NMR techniques and computer-assisted simulations can further refine structural assignments, which is especially useful for complex, branched oligosaccharides containing benzylated mannose units. acs.org

| Compound Derivative | Technique | Key Signals (δ in ppm, J in Hz) | Source |

|---|---|---|---|

| Ethyl 2,3,4-tri-O-benzyl-6-O-benzoyl-1-thio-α-D-mannopyranoside | ¹H NMR (400 MHz, CDCl₃) | δ 7.35 – 7.13 (15H, m, Ar-H), 5.56 (1H, d, J = 1.9 Hz, H-1) | beilstein-journals.org |

| Benzyl 2,4-di-O-benzyl-α-D-mannopyranoside | ¹³C NMR | δ 103.7 and 100.8 [¹J(C1,H1) = 171 Hz and 170 Hz, C1 of α-D-mannosyl groups], 95.5 [¹J(C1,H1) = 170 Hz, C1 of α-D-mannose residue] | scispace.com |

| 4-pentyn-1-yl 3,4,6-tri-O-benzyl-D-mannopyranoside | ¹³C NMR (400 MHz, CDCl₃) | δ 138.2, 138.2, 137.8 (Ar-C), 99.2 (C-1), 83.4, 80.1, 75.1, 74.2, 73.4, 71.9, 71.0, 68.8, 68.7, 68.3, 65.8, 28.2, 20.9, 15.2 | rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical tool for verifying the molecular weight of this compound and its synthetic intermediates. beilstein-journals.orgrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of elemental compositions. nih.govrsc.orgrsc.org Techniques like electrospray ionization (ESI) are commonly used to generate ions of the carbohydrate derivatives, which are often detected as adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺). rsc.orgrsc.org

In synthetic carbohydrate chemistry, MS is used to confirm the mass of the desired product and to identify any byproducts. For instance, after a benzylation reaction, the mass spectrum should show a peak corresponding to the molecular weight of the mannose derivative plus the mass of the added benzyl group. rsc.org

Furthermore, tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), can be employed to study the fragmentation patterns of these molecules. rsc.org The way a benzylated mannoside breaks apart can provide valuable structural information, such as the location of the benzyl group and the nature of glycosidic linkages in more complex oligosaccharides. rsc.org Studies have shown that the stability of mannosyl linkages can be investigated using energy-resolved mass spectrometry (ERMS), revealing that 6-linked mannosyl residues are generally more stable in the gas phase than those linked at other positions. rsc.org

| Compound Derivative | Ionization Mode | Calculated m/z | Found m/z | Adduct | Source |

|---|---|---|---|---|---|

| 4-pentyn-1-yl 3,4,6-tri-O-benzyl-D-mannopyranoside | ESI-FT-ICR | 516.2512 (M⁺) | 539.2410 | [M+Na]⁺ | rsc.org |

| 1,2,3,4-tetra-O-acetyl-6-chloro-6-deoxy-α,β-D-mannopyranose | NSI⁺ | 342.0950 | 342.0950 | [M+NH₄]⁺ | beilstein-journals.org |

| Methyl α-D-mannopyranosyl-(1→6)-α-D-[6-¹³C]mannopyranoside | ESI-MS | 542.1773 | 542.1771 | [M+Na]⁺ | rsc.org |

Chromatographic Methods for Purification and Reaction Monitoring

Chromatographic techniques are the cornerstone of purification and reaction analysis in benzylated mannose chemistry, enabling the isolation of products with high purity and the real-time assessment of reaction progress.

Column Chromatography for Isolation of Synthetic Intermediates and Products

Column chromatography is the most widely used method for the purification of synthetic intermediates and final products in benzylated mannose chemistry. core.ac.ukresearchgate.net This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. beilstein-journals.orgrsc.org By carefully selecting a mobile phase (eluent), which is usually a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate), chemists can effectively isolate the desired benzylated mannose derivative from unreacted starting materials, reagents, and byproducts. rsc.orgresearchgate.net

Flash column chromatography, which uses positive pressure to accelerate the solvent flow, is frequently employed to improve the speed and resolution of the separation. beilstein-journals.orgbeilstein-journals.org The progress of the separation is often monitored by collecting fractions and analyzing them using thin-layer chromatography. rsc.org In many reported syntheses involving this compound precursors, silica gel column chromatography with a gradient elution system (where the polarity of the eluent is gradually increased) is a standard final purification step. rsc.orgrsc.org

| Stationary Phase | Eluent System (Solvent:Ratio) | Compound Type Purified | Source |

|---|---|---|---|

| Silica Gel | Petroleum ether/Ethyl acetate (B1210297) (3:1) | 2-O-Acetyl-3,4,6-tri-O-benzyl-D-mannopyranose | rsc.org |

| Silica Gel 60 | Petroleum ether/Ethyl acetate (6:1) | 2,3,4-tri-O-benzyl-6-deoxy-6-iodo-α-D-mannopyranosyl thiocresol | beilstein-journals.org |

| Silica Gel | Ethyl acetate/Hexane (Gradient 5-20%) | Methyl 2,3,4-tri-O-benzyl-6-O-(2-O-pivaloyl-3,4,6-tri-O-benzyl-α/β-D-galactopyranosyl)-α-D-glucopyranoside | rsc.org |

| Silica Gel | Ethyl acetate/Hexane (1:6) | Benzyl 2,3-O-isopropylidene-6-O-myristoyl-α-D-mannofuranoside | researchgate.net |

Thin-Layer Chromatography (TLC) for Reaction Progress Assessment

Thin-layer chromatography (TLC) is a rapid, simple, and indispensable tool for monitoring the progress of chemical reactions in real-time. rsc.orgresearchgate.net By spotting a small amount of the reaction mixture onto a TLC plate (typically silica gel on an aluminum or glass support), chemists can quickly separate the starting materials, intermediates, and products. beilstein-journals.orgbeilstein-journals.org This allows for the determination of when a reaction is complete, as indicated by the consumption of the starting material spot and the appearance of a new product spot. rsc.orgrsc.org

The separated spots are visualized, often by using a UV lamp (254 nm) if the compounds contain a UV-active chromophore like the benzyl group, or by staining with a developing agent. beilstein-journals.orgbeilstein-journals.org Common staining agents for carbohydrates include p-anisaldehyde or sulfuric acid solutions, which react with the compounds upon heating to produce colored spots. beilstein-journals.orgrsc.org The retention factor (Rf), calculated as the distance traveled by the compound divided by the distance traveled by the solvent front, is a characteristic value for a specific compound in a given eluent system and helps in identifying the components of the reaction mixture. beilstein-journals.orgbeilstein-journals.org

| Stationary Phase | Eluent System | Visualization Method | Reported Rf Value | Source |

|---|---|---|---|---|

| Merck silica gel 60 F254 | Petroleum Ether:EtOAc (3:1) | UV (245 nm) and/or 10% sulfuric acid in methanol | 0.90 | beilstein-journals.org |

| Silica gel 60 F254 | Ethyl acetate/Hexanes (20%) | p-anisaldehyde stain | 0.30 | rsc.org |

| Merck silica gel 60F254 | EtOAc/hexane (1/2) | UV (245 nm) and 5% sulfuric acid in methanol | 0.69 | beilstein-journals.org |

| Silica Gel G | Not specified | Not specified | Not specified | niscpr.res.in |

High-Performance Liquid Chromatography (HPLC) for Purity and Conversion Efficiency

High-performance liquid chromatography (HPLC) is a highly sensitive and quantitative chromatographic technique used for the analysis of this compound and related compounds. unipi.itcreative-proteomics.com It offers superior resolution compared to standard column chromatography and is the method of choice for determining the purity of a final product with high accuracy. creative-proteomics.com HPLC can also be used to quantify the conversion efficiency of a reaction by measuring the relative peak areas of starting materials and products. beilstein-journals.org

In the analysis of benzylated mannose derivatives, reversed-phase HPLC is often employed, using columns such as C18 or phenyl-hexyl. nih.govrsc.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often run under gradient conditions where the solvent composition changes over time to achieve optimal separation. nih.govrsc.org Detection is commonly performed using a UV detector, as the benzyl groups provide strong UV absorbance. rsc.org The development of reliable HPLC methods is crucial for quality control in both research and potential manufacturing settings. unipi.itcreative-proteomics.com

| Column Type | Mobile Phase | Flow Rate | Detection | Application | Source |

|---|---|---|---|---|---|

| Poros HQ 50 SAX (5 mL) | Gradient: 5 → 250 mM NH₄HCO₃ over 15 min | 7.0 mL/min | Not specified | Purification of 6-Cl GDP-Man | beilstein-journals.org |

| Poroshell EC-C18 (4.6 × 100 mm, 2.7 μm) | Gradient: NH₄Ac-HAc buffer and acetonitrile | 1 mL/min | UV (λ = 254 nm) | Quantification of PMP-derivatized mannose and glucose | nih.gov |

| Phenyl Hexyl (100Å, 4.6 mm × 250mm, 5-µm) | Acetonitrile/Water or Methanol/Water | 1 mL/min | UV (254 nm) | Separation of 2,3,4,6 tetra-O-benzyl D-glucose | rsc.org |

| Not specified | iPrOH/NH₄OH/H₂O (6:3:1) | Not specified | Not specified | Monitoring enzymatic synthesis of GDP-Man derivatives | beilstein-journals.org |

Techniques for Analyzing Anomeric Configurations

The determination of the anomeric configuration (α or β) of 6-O-Benzyl-D-mannose and related benzylated mannose derivatives is crucial for understanding their reactivity and biological function. Several advanced analytical methodologies are employed for this purpose, providing detailed structural insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the anomeric configuration of mannose derivatives. unimo.it The key parameters derived from ¹H and ¹³C NMR spectra, such as chemical shifts (δ) and coupling constants (J), provide definitive information about the stereochemistry at the anomeric center.

¹H NMR Spectroscopy: The anomeric proton (H-1) signal is particularly informative. The coupling constant between the anomeric proton and the proton at C-2 (J₁,₂) is a reliable indicator of the anomeric configuration. unimo.it

For an α-anomer of mannose, which has an equatorial H-2, the coupling between the axial H-1 and equatorial H-2 results in a small J₁,₂ value, typically around 1.6 Hz. unimo.it

For a β-anomer , the coupling is between an equatorial H-1 and an equatorial H-2, leading to an even smaller J₁,₂ value, often around 0.8 Hz. unimo.it

In a study of 3,4,6-tri-O-benzyl-D-mannose, ¹H NMR analysis in CDCl₃ showed a predominance of the thermodynamically more stable α-anomer with an α/β ratio of 3.0/1. nih.gov However, upon formation of the cesium alkoxide, this ratio inverted to 1/3.0, indicating a shift in the anomeric equilibrium. nih.gov The disappearance of the anomeric proton signals during acid hydrolysis can also be monitored by ¹H NMR to study the stability of glycosidic linkages. rsc.org

¹³C NMR Spectroscopy: The chemical shift of the anomeric carbon (C-1) is also diagnostic of the anomeric configuration. Glycosylation typically causes a downfield shift of 4–10 ppm for the anomeric carbon. unimo.it In the ¹³C NMR spectrum of a mannose-containing trisaccharide, the anomeric carbons were observed at distinct chemical shifts of 98.9 and 99.4 ppm. rsc.org

Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for assigning all proton and carbon signals, including those of the anomeric center, especially in complex oligosaccharides. rsc.orgdiva-portal.org These techniques help to unambiguously establish the connectivity and spatial relationships between atoms.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule, including its absolute anomeric configuration. anton-paar.com This technique requires the compound to be in a crystalline form.

A study on 1,2,3,4,6-penta-O-benzoyl-α-D-mannopyranose, a related benzoylated mannose derivative, utilized X-ray crystallography to confirm its structure. nih.gov The analysis revealed that the mannopyranose unit adopts a distorted ⁴C₁ conformation and provided precise bond lengths and angles, unequivocally establishing the α-configuration at the anomeric center. nih.gov While a crystal structure for 6-O-Benzyl-D-mannose itself is not detailed in the provided context, the methodology is a gold standard for such determinations. anton-paar.com The process involves growing a high-quality single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to build a 3D model of the atomic arrangement. anton-paar.com

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating anomers. capes.gov.brresearchgate.net Specialized chiral columns can separate not only enantiomers (D and L forms) but also the α and β anomers of monosaccharides, including mannose. researchgate.net The separation is influenced by factors such as the column type and temperature. researchgate.net

Ion-exchange chromatography has also been successfully employed to separate sugar anomers. For instance, a calcium-form ion-exchange column can resolve the α- and β-anomers of mannose at low temperatures (1.5°C). capes.gov.br The separation mechanism is based on the differential interaction of the anomers with the stationary phase. capes.gov.br It has been shown that both α- and β-anomers can coexist in solution and may be separated by HPLC, sometimes resulting in two peaks for a single isomer in the chromatogram. nih.gov

Mass Spectrometry (MS)

While mass spectrometry primarily provides information about the molecular weight and composition of a compound, certain MS techniques, when coupled with other methods, can aid in stereochemical analysis. Collision-induced dissociation (CID) of sodiated precursor ions in mass spectrometry can produce characteristic fragmentation patterns that may differ between anomers, although this is not a standalone method for anomeric assignment. rsc.org

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, are increasingly used to complement experimental data. researchgate.netrsc.org These methods can predict the preferred conformations and calculate NMR parameters (like coupling constants) for different anomers. rsc.org By comparing the calculated values with experimental data, the most likely anomeric configuration can be determined. For example, computational studies have been used to understand the stability and reactivity of different mannosyl donors, which is intrinsically linked to their anomeric configuration. acs.orgresearchgate.net

Interactive Data Table: Techniques for Anomeric Configuration Analysis

| Technique | Key Principle | Typical Findings for Mannose Derivatives | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Measurement of the J₁,₂ coupling constant between H-1 and H-2. | α-anomer: J₁,₂ ≈ 1.6 Hz; β-anomer: J₁,₂ ≈ 0.8 Hz. | unimo.it |

| ¹³C NMR Spectroscopy | Chemical shift of the anomeric carbon (C-1). | Glycosylation causes a significant downfield shift (4-10 ppm). | unimo.it |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic structure. | Provides unambiguous determination of the anomeric configuration and molecular conformation. | anton-paar.comnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Differential interaction of anomers with a chiral or specialized stationary phase. | Separation of α and β anomers, allowing for their quantification. | researchgate.netnih.gov |

| Ion-Exchange Chromatography | Separation based on the interaction of anomers with a resin containing specific counterions. | Resolution of α- and β-anomers of mannose on a calcium-form column. | capes.gov.br |

| Computational Chemistry | Calculation of energies and NMR parameters for different anomeric conformations. | Complements experimental data to predict the most stable anomer. | researchgate.netrsc.org |

Future Research Directions and Unexplored Avenues for 6 O Benzyl D Mannose Derivatives

Development of Novel Protecting Group Strategies

The judicious choice of protecting groups is paramount in oligosaccharide synthesis, dictating the feasibility and outcome of complex synthetic campaigns. While the benzyl (B1604629) group at the C-6 position of D-mannose is a workhorse, future research will likely focus on developing more nuanced and orthogonal protecting group strategies.

A key area of development is the introduction of novel protecting groups that offer distinct cleavage conditions, thereby expanding the synthetic toolbox. google.com The principle of orthogonal stability, where one protecting group can be removed without affecting others, is crucial for the synthesis of highly branched oligosaccharides. google.com Researchers have developed sets of orthogonal protecting groups, such as the diethylisopropylsilyl (DEIPS), methylnaphthyl (Nap), allyl ether, and levulinoyl (Lev) ester, to facilitate the synthesis of complex structures. nih.govacs.org For instance, a β-D-Man-(1→4)-D-Man disaccharide, a substructure of the lipopolysaccharide of Francisella tularensis, was synthesized using this versatile set of protecting groups. nih.gov

Furthermore, the development of protecting groups that can be selectively introduced and removed under mild conditions is a continuous effort. For example, strategies for the regioselective benzoylation of D-mannose have shown that the reactivity of hydroxyl groups follows the order of 3-OH > 2-OH > 4-OH. rsc.org This inherent reactivity can be exploited to install protecting groups at specific positions. rsc.org Additionally, the use of temporary protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, allows for the elongation of carbohydrate backbones with precise control. wiley-vch.de

The influence of protecting groups on the stereoselectivity of glycosylation reactions is another critical aspect. nih.gov For instance, in the synthesis of β-mannosides, O-benzyl ethers at the C-2 and C-3 positions generally promote good β-selectivity. nih.gov However, for convergent oligosaccharide synthesis, where orthogonal protection of hydroxyl groups is necessary, non-participating protecting groups with similar steric bulk to benzyl ethers are required. nih.gov The development of minimally intrusive protecting groups, such as propargyl ethers, has been explored to overcome poor selectivity in mannosylation reactions. academie-sciences.fr

Future research will likely focus on the design and application of novel protecting groups with unique cleavage patterns, enhanced stability, and the ability to influence stereochemical outcomes in a predictable manner.

Green Chemistry Approaches in Synthetic Pathways

The principles of green chemistry are increasingly influencing the design of synthetic routes in carbohydrate chemistry. Future research on 6-O-Benzyl D-Mannose derivatives will undoubtedly incorporate more sustainable practices to minimize environmental impact.

One promising avenue is the use of enzymatic synthesis. Enzymes offer high selectivity and operate under mild conditions, often in aqueous environments, reducing the need for harsh reagents and organic solvents. For example, the enzymatic synthesis of GDP-mannose, a key precursor in glycoconjugate biosynthesis, has been achieved using enzymes like hexokinase, phosphomannomutase, and GDP-α-D-mannose pyrophosphorylase. oup.comresearchgate.net Lipases have also been employed for the esterification of mannose derivatives, demonstrating the potential of biocatalysis in modifying protected sugars. nih.gov The development of methods for producing mannose from renewable resources like starch, using a cascade of enzymatic reactions, further highlights the move towards greener synthetic pathways. google.com

Another key aspect of green chemistry is the reduction of protecting group manipulations. Protecting-group-free synthesis, where glycosylation occurs with unprotected or minimally protected donors, represents a significant challenge but offers substantial benefits in terms of atom economy and step-efficiency. beilstein-journals.org Strategies that rely on the selective activation of the anomeric hydroxyl group are being explored to achieve this goal. beilstein-journals.org

Future research in this area will likely involve the discovery and engineering of novel enzymes with tailored specificities for mannose derivatives, the development of robust protecting-group-free glycosylation methods, and the integration of sustainable practices throughout the entire synthetic workflow.

Integration with Automated Oligosaccharide Synthesis Technologies

Automated glycan assembly (AGA) has revolutionized the synthesis of complex oligosaccharides, enabling the rapid and efficient construction of these challenging molecules. researchgate.netmpg.de The integration of this compound derivatives into AGA platforms is a key area for future development, promising to accelerate the synthesis of mannose-containing glycans with unprecedented speed and control.

AGA relies on the use of monosaccharide building blocks equipped with orthogonal protecting groups and a suitable linker for attachment to a solid support. nih.gov The 6-O-benzyl group can serve as a permanent protecting group during the automated synthesis, while other positions are masked with temporary protecting groups that can be selectively removed to allow for chain elongation. For instance, a mannose building block with a temporary Fmoc group at the C-6 position has been used in AGA. nih.gov

The efficiency of AGA is highly dependent on the reactivity of the building blocks and the coupling yields at each step. rsc.org Research is ongoing to develop optimized mannose building blocks and coupling protocols to push the limits of automated synthesis. rsc.orgacs.org A notable achievement is the automated synthesis of a 50-mer polymannoside, which required a 102-step process and highlighted the need for highly efficient building blocks and coupling strategies. rsc.org The use of thioglycoside donors in AGA has been favored due to their stability and ease of preparation. rsc.org

Future research will focus on expanding the repertoire of this compound-based building blocks suitable for AGA, including those designed for the synthesis of branched and highly complex oligosaccharides. nih.gov The development of novel linkers that allow for the cleavage of the synthesized glycan from the solid support under mild conditions is also an important area of investigation. nih.gov Furthermore, the integration of real-time monitoring techniques to assess the efficiency of each coupling step will be crucial for optimizing AGA protocols and ensuring the synthesis of high-quality glycans.

Exploration of New Glycosyl Donor/Acceptor Systems

The glycosylation reaction, the formation of the glycosidic bond, is the cornerstone of oligosaccharide synthesis. The development of novel glycosyl donor and acceptor systems involving this compound is a vibrant area of research aimed at improving stereoselectivity, reactivity, and substrate scope.

The nature of the leaving group at the anomeric center of the glycosyl donor plays a crucial role in determining the outcome of the glycosylation reaction. While traditional donors like glycosyl halides and thioglycosides are widely used, there is a continuous search for new activating systems. For example, mannosyl donors with different leaving groups and protecting groups have been investigated for their effectiveness in β-mannosylation reactions. nih.gov The use of conformationally restricted donors, such as those with a 4,6-silylene tether, has been shown to favor the formation of β-mannosides. acs.org

The reactivity of the glycosyl acceptor is another critical factor. The nucleophilicity of the acceptor's hydroxyl group can significantly influence the stereoselectivity of the glycosylation. researchgate.net Studies have shown that the glycosylation of weak nucleophiles often leads to α-glycosides, while more reactive acceptors favor the formation of β-anomers. researchgate.net

Future research will explore the development of novel glycosyl donors with unique activation profiles, such as those that can be activated under orthogonal conditions. The design of "super-armed" donors with highly reactive leaving groups and "super-disarmed" donors with attenuated reactivity will provide chemists with a broader range of tools to control glycosylation reactions. Furthermore, the exploration of novel glycosyl acceptors, including those with unconventional structures or functionalities, will expand the scope of oligosaccharide synthesis. The development of one-pot glycosylation strategies, where multiple glycosylation events occur sequentially in a single reaction vessel, will also be a key focus, offering a more efficient approach to the synthesis of complex glycans. acs.org

Advanced Computational Modeling of Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for understanding and predicting the outcomes of chemical reactions. In the context of this compound derivatives, advanced computational modeling offers a unique opportunity to gain insights into the factors that govern glycosylation reactivity and selectivity.

Density Functional Theory (DFT) calculations can be used to model the transition states of glycosylation reactions, providing valuable information about the energy barriers for the formation of α- and β-glycosides. nih.govunimi.it These calculations can help to rationalize experimentally observed selectivities and guide the design of new glycosyl donors and reaction conditions. For example, DFT studies have been used to investigate the role of protecting groups in directing the stereochemical outcome of mannosylation reactions. nih.gov Computational studies have also shed light on the disparate behavior of mannosyl and glucosyl donors in glycosylation reactions, attributing the differences to subtle changes in the donor structure. acs.org

Molecular dynamics simulations can be used to study the conformational behavior of oligosaccharides and their interactions with other molecules, such as proteins and enzymes. nih.govresearchgate.net This information is crucial for understanding the biological function of glycans and for the design of glycomimetics with enhanced therapeutic properties. For instance, computer-based docking methods have been used to evaluate the binding of mannoside ligands to the bacterial adhesin FimH, providing insights for the design of new inhibitors of bacterial adhesion. nih.gov

Q & A

Q. How can researchers design orthogonal protection strategies for D-mannose derivatives to streamline 6-O-Benzyl synthesis?

- Methodological Answer : Orthogonal strategies involve sequential protection/deprotection. Example workflow:

Protect C2 and C3 with acetyl groups (removable via Zemplén conditions).

Introduce 6-O-benzyl under Ag₂O catalysis.

Remove acetyl groups with NaOMe/MeOH.

Monitoring via TLC and MS ensures intermediate purity .

Q. What role does solvent choice play in optimizing the yield of this compound, and how can this be systematically tested?

- Methodological Answer : Solvent polarity and coordination ability affect reaction kinetics. A Design of Experiments (DoE) approach tests solvents (e.g., toluene, CH₃CN, DMF) at varying temperatures. Response Surface Methodology (RSM) identifies optimal combinations, while Kamlet-Taft parameters quantify solvent effects on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.